![molecular formula C31H46O2S2 B14216072 Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- CAS No. 831169-73-4](/img/structure/B14216072.png)
Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups and a cyclopropylidene bridge, which imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with cyclopropylidene bis(thio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic rings.
科学的研究の応用
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The cyclopropylidene bridge may also play a role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
Similar Compounds
- Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-
- Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- is unique due to the presence of the cyclopropylidene bridge, which imparts distinct chemical properties compared to other similar compounds
特性
CAS番号 |
831169-73-4 |
|---|---|
分子式 |
C31H46O2S2 |
分子量 |
514.8 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[1-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylcyclopropyl]sulfanylphenol |
InChI |
InChI=1S/C31H46O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13-14-31)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,13-14H2,1-12H3 |
InChIキー |
NRFLQCAQQWIDOS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2(CC2)SC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


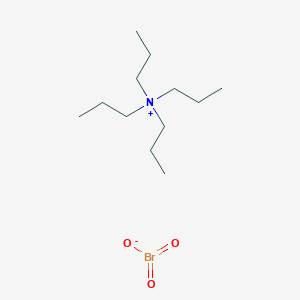
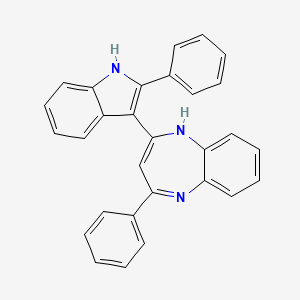

![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)
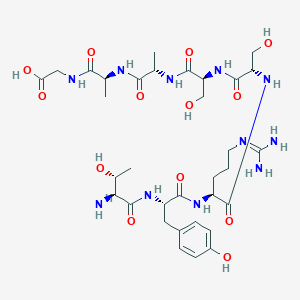
![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)


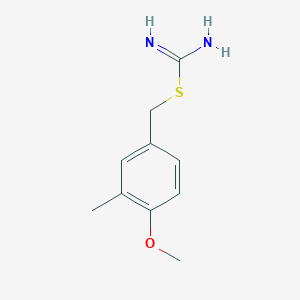

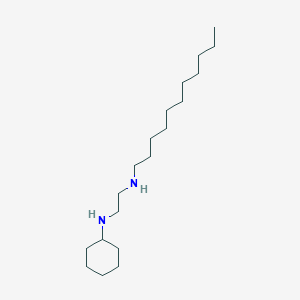
![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)
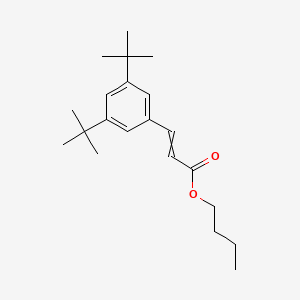
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran](/img/structure/B14216052.png)
